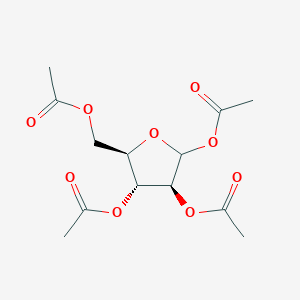
D-Arabinofuranose, tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Arabinofuranose, tetraacetate is a derivative of D-arabinofuranose, a five-carbon sugar that is part of the pentose family. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the arabinofuranose molecule. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Arabinofuranose, tetraacetate can be synthesized through the acetylation of D-arabinofuranose. The process typically involves the reaction of D-arabinofuranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to purification processes such as distillation and crystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
D-Arabinofuranose, tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Formation of arabinonic acid derivatives.
Reduction: Formation of D-arabinofuranose.
Substitution: Formation of various substituted arabinofuranose derivatives.
Applications De Recherche Scientifique
D-Arabinofuranose, tetraacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in the structure and function of polysaccharides in cell walls.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of D-arabinofuranose, tetraacetate involves its interaction with specific enzymes and molecular targets. In biological systems, it can be incorporated into polysaccharides, affecting their structure and function. The acetyl groups can also be hydrolyzed, releasing acetic acid and the parent sugar, which can then participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Ribofuranose, tetraacetate: Similar in structure but derived from ribose instead of arabinose.
D-Xylofuranose, tetraacetate: Another similar compound derived from xylose.
D-Glucopyranose, tetraacetate: Derived from glucose and has a pyranose ring structure.
Uniqueness
D-Arabinofuranose, tetraacetate is unique due to its specific configuration and the presence of acetyl groups, which confer distinct chemical properties. Its ability to participate in various chemical reactions and its applications in different fields make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
61826-42-4 |
|---|---|
Formule moléculaire |
C13H18O9 |
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
[(2R,3R,4S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m1/s1 |
Clé InChI |
IHNHAHWGVLXCCI-FKJOKYEKSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


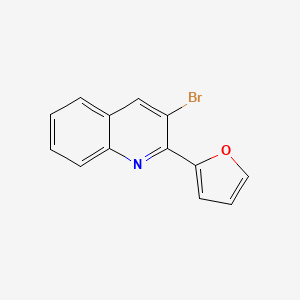
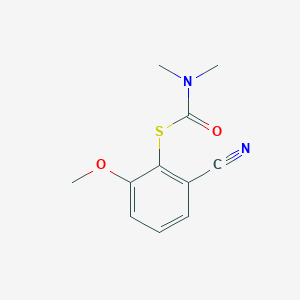
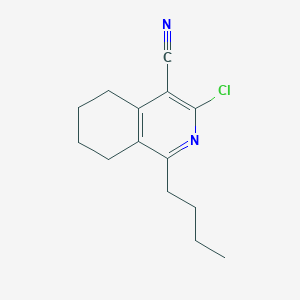

![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
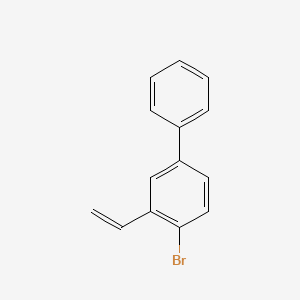
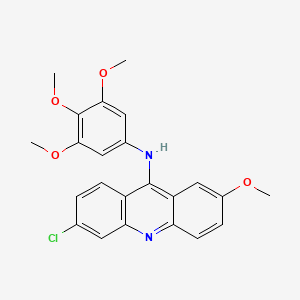
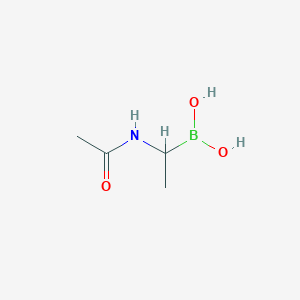
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)


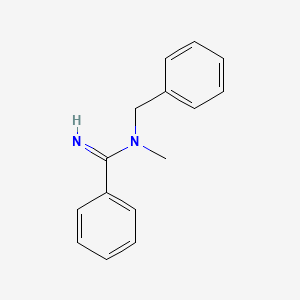
![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)
